Cas no 2228410-11-3 (tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate)

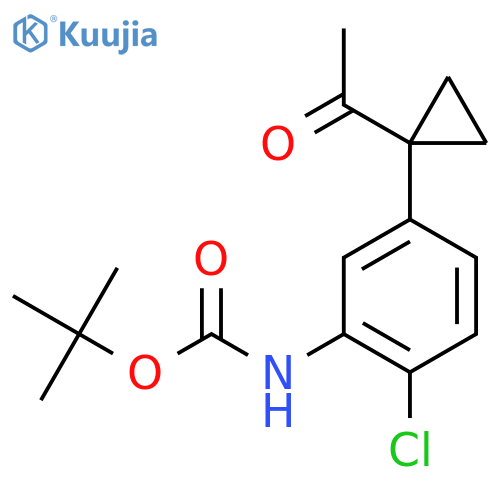

2228410-11-3 structure

商品名:tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate

tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate

- tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate

- 2228410-11-3

- EN300-1871212

-

- インチ: 1S/C16H20ClNO3/c1-10(19)16(7-8-16)11-5-6-12(17)13(9-11)18-14(20)21-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,18,20)

- InChIKey: VCOCFWAEKJAOKE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1NC(=O)OC(C)(C)C)C1(C(C)=O)CC1

計算された属性

- せいみつぶんしりょう: 309.1131712g/mol

- どういたいしつりょう: 309.1131712g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 426

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1871212-5.0g |

tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate |

2228410-11-3 | 5g |

$3105.0 | 2023-06-01 | ||

| Enamine | EN300-1871212-1.0g |

tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate |

2228410-11-3 | 1g |

$1070.0 | 2023-06-01 | ||

| Enamine | EN300-1871212-10.0g |

tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate |

2228410-11-3 | 10g |

$4606.0 | 2023-06-01 | ||

| Enamine | EN300-1871212-0.25g |

tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate |

2228410-11-3 | 0.25g |

$985.0 | 2023-09-18 | ||

| Enamine | EN300-1871212-0.05g |

tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate |

2228410-11-3 | 0.05g |

$900.0 | 2023-09-18 | ||

| Enamine | EN300-1871212-0.5g |

tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate |

2228410-11-3 | 0.5g |

$1027.0 | 2023-09-18 | ||

| Enamine | EN300-1871212-1g |

tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate |

2228410-11-3 | 1g |

$1070.0 | 2023-09-18 | ||

| Enamine | EN300-1871212-10g |

tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate |

2228410-11-3 | 10g |

$4606.0 | 2023-09-18 | ||

| Enamine | EN300-1871212-0.1g |

tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate |

2228410-11-3 | 0.1g |

$943.0 | 2023-09-18 | ||

| Enamine | EN300-1871212-2.5g |

tert-butyl N-[5-(1-acetylcyclopropyl)-2-chlorophenyl]carbamate |

2228410-11-3 | 2.5g |

$2100.0 | 2023-09-18 |

tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

2228410-11-3 (tert-butyl N-5-(1-acetylcyclopropyl)-2-chlorophenylcarbamate) 関連製品

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量